molecular formula C22H21N5O2 B2997301 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 894998-60-8

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide

カタログ番号: B2997301
CAS番号: 894998-60-8
分子量: 387.443
InChIキー: YFIKAHRULDWRJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,4-dimethylphenyl group at position 1 and an N-(2-methylphenyl)acetamide moiety at position 3. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase inhibitory activity, often explored in anticancer and anti-inflammatory drug development .

特性

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-8-9-19(16(3)10-14)27-21-17(11-24-27)22(29)26(13-23-21)12-20(28)25-18-7-5-4-6-15(18)2/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIKAHRULDWRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazolone intermediate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent acylation with 2-methylphenylacetyl chloride under basic conditions results in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

科学的研究の応用

作用機序

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer therapy.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Potential Implications Source
Target Compound Pyrazolo[3,4-d]pyrimidine 1-(2,4-Dimethylphenyl), 5-[N-(2-methylphenyl)acetamide] Optimized lipophilicity and metabolic stability; potential kinase inhibition.
2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidine 1-(4-Fluorophenyl), 5-[N-(2-methoxyphenyl)acetamide] Increased polarity (fluorine, methoxy); possible enhanced solubility but reduced CNS penetration.
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide Pyrazolo[3,4-d]pyrimidine 1-(4-Fluorophenyl), 5-[N-benzyl acetamide] High lipophilicity (benzyl group); risk of rapid CYP-mediated metabolism.
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo[3,4-d]pyrimidine 1-(4-Methylbenzyl), 2-(2,4-dichlorophenoxy)ethyl acetamide Bulky substituents may hinder target binding; chlorine atoms could enhance toxicity.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole (simpler core) 1-(4-Chlorophenyl), 3-cyano, 5-[2-chloroacetamide] Limited kinase affinity due to pyrazole core; potential use as synthetic intermediate.

Key Findings:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., fluorine): Compounds with 4-fluorophenyl groups (e.g., ) exhibit higher polarity and may favor interactions with polar kinase domains. However, they may suffer from reduced blood-brain barrier penetration compared to the target compound’s dimethylphenyl group . Methoxy vs. The target’s methyl groups offer a balance between lipophilicity and oxidative stability .

The target compound’s streamlined structure avoids this issue . N-Benzyl derivatives (e.g., ) show higher logP values (>3.5 predicted), suggesting superior membrane permeability but increased risk of hepatotoxicity .

Synthetic Accessibility :

  • Chloroacetamide intermediates (e.g., ) are commonly used in coupling reactions to install the acetamide side chain. The target compound’s synthesis likely follows similar protocols but requires regioselective substitution to position the 2,4-dimethylphenyl group .

生物活性

The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which have gained attention for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound through synthesis, evaluation of its pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core linked to an acetamide moiety. The synthesis typically involves multi-step organic reactions that facilitate the formation of the pyrazole ring and subsequent modifications to enhance biological activity. Recent studies have demonstrated that structural variations in this scaffold can significantly impact its pharmacological properties.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In Vitro Studies : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated against various cancer cell lines. One study reported that a related derivative exhibited an IC50 value of 23 μM against the MCF7 breast cancer cell line, indicating moderate antitumor activity compared to doxorubicin .
  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are crucial for cell cycle regulation and proliferation in cancer cells .

Other Biological Activities

Beyond antitumor effects, pyrazolo[3,4-d]pyrimidines have shown a range of biological activities:

  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .
  • Anti-inflammatory Effects : Compounds within this class have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), demonstrating potential as anti-inflammatory agents .

Case Studies and Research Findings

Several research findings underscore the biological significance of this compound:

  • Anticancer Efficacy : In a recent study evaluating multiple pyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated a broad spectrum of anticancer activity with selectivity ratios indicating high efficacy against leukemia cells while sparing normal cells .
  • Molecular Docking Studies : Computational studies reveal that these compounds can effectively bind to target proteins involved in cancer progression. For example, docking studies indicated favorable interactions between synthesized derivatives and EGFR-TK, suggesting potential as targeted therapies in cancer treatment .
  • Pharmacokinetics and Toxicity : Evaluations of pharmacokinetic profiles indicate that some derivatives possess suitable bioavailability and low toxicity profiles in preliminary tests, making them promising candidates for further development as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 = 23 μM against MCF7
AntibacterialEffective against various strains
Anti-inflammatoryInhibition of COX enzymes
Molecular BindingStrong interactions with EGFR-TK

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。